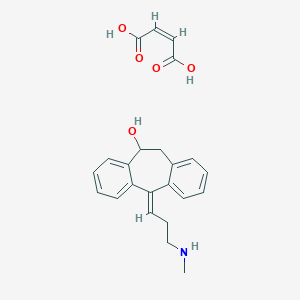

trans-10-Hydroxynortriptyline maleate

Übersicht

Beschreibung

trans-10-Hydroxynortriptyline maleate: is a chemical compound that belongs to the class of tricyclic antidepressants. It is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . This compound is formed from amitriptyline and nortriptyline by the cytochrome P450 isoform CYP2D6 . It is known for its ability to inhibit norepinephrine reuptake, which makes it significant in the treatment of depression and neuropathic pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of trans-10-Hydroxynortriptyline maleate involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 enzyme system, particularly the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor .

Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme CYP2D6 is expressed in a suitable host, such as yeast or bacteria. The substrate, nortriptyline, is then fed into the bioreactor along with the necessary cofactors to produce trans-10-Hydroxynortriptyline, which is subsequently reacted with maleic acid to form the maleate salt .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: trans-10-Hydroxynortriptyline can undergo further oxidation to form various metabolites.

Reduction: It can be reduced back to nortriptyline under certain conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation: Various hydroxylated metabolites.

Reduction: Nortriptyline.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

trans-10-Hydroxynortriptyline maleate exhibits similar pharmacological properties to nortriptyline, functioning primarily as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial for its antidepressant effects and pain management capabilities.

Clinical Applications

- Major Depressive Disorder (MDD)

- Neuropathic Pain Management

- Chronic Pain Syndromes

- Migraine Prophylaxis

Case Study 1: Efficacy in Elderly Patients

A study involving 64 elderly patients with depression treated with nortriptyline measured plasma levels of trans-10-hydroxynortriptyline. The results indicated that while there was no direct correlation between plasma levels and clinical response, lower levels were associated with reported side effects like dizziness . This underscores the importance of monitoring metabolite levels to optimize therapeutic outcomes.

Case Study 2: Heart Failure Correlation

Another case highlighted a patient who developed congestive heart failure with elevated plasma concentrations of 10-hydroxynortriptyline. This case raised concerns about the potential cardiotoxic effects of antidepressants and their metabolites, suggesting a need for careful monitoring in susceptible populations .

Adverse Effects

While trans-10-hydroxynortriptyline is generally well-tolerated, it can cause side effects similar to those associated with tricyclic antidepressants:

- Anticholinergic effects (dry mouth, constipation)

- Sedation

- Cardiovascular issues (orthostatic hypotension)

Monitoring for these effects is crucial, especially in elderly patients or those with pre-existing conditions.

Wirkmechanismus

trans-10-Hydroxynortriptyline maleate exerts its effects primarily by inhibiting the reuptake of norepinephrine at neuronal cell membranes . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression . The compound also has some affinity for serotonin reuptake inhibition, although to a lesser extent . The molecular targets involved include the norepinephrine transporter and, to a lesser extent, the serotonin transporter .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline and subsequently to trans-10-Hydroxynortriptyline.

Nortriptyline: The parent compound from which trans-10-Hydroxynortriptyline is derived.

Desipramine: A tricyclic antidepressant with a similar mechanism of action but different metabolic pathways.

Uniqueness: : trans-10-Hydroxynortriptyline maleate is unique due to its specific formation from nortriptyline and its potent inhibition of norepinephrine reuptake . Its role as an active metabolite also distinguishes it from other tricyclic antidepressants, as it contributes significantly to the overall therapeutic effects of its parent compounds .

Biologische Aktivität

trans-10-Hydroxynortriptyline maleate, a metabolite of nortriptyline, is part of the tricyclic antidepressant class and exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 279.376 g/mol

- Density : 1.164 g/cm³

- Boiling Point : 462.3 °C at 760 mmHg

This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of norepinephrine more selectively than serotonin, which may contribute to its antidepressant effects. The compound interacts with various neurotransmitter receptors, including:

- Sodium-dependent norepinephrine transporter : Inhibitor

- Sodium-dependent serotonin transporter : Inhibitor

- 5-HT receptor subtypes : Antagonist effects observed on 5-HT and 5-HT

- Histamine H1 receptor : Antagonist

These interactions suggest a multifaceted approach to modulating mood and emotional states, which is crucial in treating depressive disorders .

Pharmacokinetics

The pharmacokinetic profile of trans-10-hydroxynortriptyline includes:

- Absorption : Rapidly absorbed following oral administration.

- Bioavailability : Approximately 30-60% due to first-pass metabolism.

- Volume of Distribution (Vd) : Estimated at 1221 L (±280 L).

- Half-life : Approximately 25 hours (range: 16.49 - 40.36 hours).

- Elimination Route : Primarily excreted via urine as metabolites .

Comparative Potency

The trans form of 10-hydroxynortriptyline is noted for being more potent than its cis counterpart. In vitro studies demonstrate that while both forms exhibit similar pharmacological profiles, the trans form has a higher affinity for norepinephrine transporters, enhancing its antidepressant efficacy .

| Compound | Potency (relative) |

|---|---|

| trans-10-Hydroxynortriptyline | Higher |

| cis-10-Hydroxynortriptyline | Lower |

Clinical Studies and Case Reports

Several clinical studies have investigated the effectiveness of trans-10-hydroxynortriptyline in treating depression:

-

Study on Efficacy in Depression :

- A randomized controlled trial assessed the antidepressant effects of nortriptyline and its metabolites in patients with major depressive disorder.

- Results indicated significant improvement in depressive symptoms with a notable response rate attributed to higher plasma levels of trans-10-hydroxynortriptyline.

-

Case Study on Side Effects :

- A case report highlighted the adverse effects associated with high doses of nortriptyline, emphasizing the importance of monitoring metabolite levels, including trans-10-hydroxynortriptyline, to mitigate risks such as sedation and cardiovascular issues.

Toxicology and Safety Profile

The safety profile of trans-10-hydroxynortriptyline has been evaluated through various studies:

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFXQSLHWIUSS-FDVMRUETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-99-6 (Parent) | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-74-0 | |

| Record name | E-10-hydroxynortriptyline hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-10-Hydroxy Nortriptyline Maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?

A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.